W-2429

概要

説明

ラットにおけるカラギーナン誘発浮腫の抑制およびビール酵母誘発発熱の軽減において、アセチルサリチル酸よりもはるかに効果的であることが判明した 。この化合物は、さまざまな薬理学的試験において有望な結果を示しており、科学研究の対象となっている。

準備方法

W-2429の合成には、イソキサゾロ[3,2-b]キナゾリン-9-オン構造の形成が含まれる。合成経路には、通常、特定の反応条件下での適切な前駆体の環化が含まれる。例えば、ある方法は、2-アミノベンゾニトリルとヒドロキシルアミンを反応させてイソキサゾール環を形成し、続いて環化させてキナゾリンオン構造を形成することを含む 。工業生産方法には、これらの合成経路の最適化が含まれ、高い収率と純度が確保される。

化学反応の分析

W-2429は、以下を含むさまざまな化学反応を受ける。

酸化: この化合物は、特定の条件下で酸化されて対応する酸化物を形成することができる。

還元: 還元反応は、分子内の官能基を修飾するために実施することができる。

これらの反応で一般的に使用される試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、および置換反応のためのさまざまな求核剤が含まれる。これらの反応から形成される主な生成物は、使用される特定の条件と試薬に依存する。

科学研究への応用

This compoundは、科学研究に幅広い応用がある。

科学的研究の応用

W-2429 has a wide range of scientific research applications:

Chemistry: It is used as a model compound in the study of isoxazole and quinazolinone chemistry.

Biology: The compound’s analgesic and anti-inflammatory properties make it a valuable tool in biological research, particularly in the study of pain and inflammation mechanisms.

Medicine: this compound has potential therapeutic applications due to its analgesic properties.

作用機序

W-2429の作用機序には、特定の分子標的および経路との相互作用が含まれる。痛みと炎症の媒介物質であるプロスタグランジンの合成を阻害することにより、鎮痛効果を発揮すると考えられている。この化合物は、痛み経路に関与する他の分子標的とも相互作用する可能性があるが、正確なメカニズムはまだ調査中である .

類似の化合物との比較

This compoundは、2-および3-メチル類縁体などのイソキサゾロ[3,2-b]キナゾリン-9-オンファミリーの他の化合物と類似している。これらの化合物は、類似の化学構造と薬理学的特性を共有している。This compoundは、カラギーナン誘発浮腫の抑制およびビール酵母誘発発熱の軽減などの特定の薬理学的試験において、その類似体よりも効果的であることが判明した 。これは、this compoundを科学研究におけるユニークで貴重な化合物としている。

類似化合物との比較

W-2429 is similar to other compounds in the isoxazolo[3,2-b]quinazolin-9-one family, such as its 2- and 3-methyl congeners. These compounds share similar chemical structures and pharmacological properties. this compound has been found to be more effective than its analogs in certain pharmacological tests, such as the inhibition of carrageenan-induced edema and the reduction of brewer’s yeast-induced fever . This makes this compound a unique and valuable compound in scientific research.

生物活性

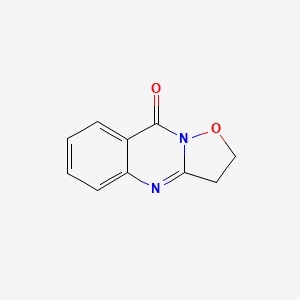

W-2429, scientifically known as 2,3-dihydro-9H-isoxazolo[3,2-b]quinazolin-9-one, is a compound that has garnered attention for its significant biological activities, particularly in the realms of anti-inflammatory and analgesic effects. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including case studies and relevant data.

Anti-inflammatory Properties

This compound has demonstrated considerable efficacy in reducing inflammation. In a comparative study, it was found to be more effective than acetylsalicylic acid (aspirin) in inhibiting carrageenan-induced edema in rats. The compound exhibited a notable reduction in edema, showcasing its potential as a therapeutic agent for inflammatory conditions .

Analgesic Effects

In addition to its anti-inflammatory properties, this compound has been shown to possess analgesic effects that surpass those of propoxyphene hydrochloride when evaluated through the Randall-Selitto test. This suggests that this compound could be a potent alternative for pain management in clinical settings .

Antipyretic Activity

This compound also displays antipyretic activity, effectively reducing fever induced by brewer's yeast in experimental models. This multifaceted biological activity positions this compound as a promising candidate for further research and potential clinical applications .

Summary of Biological Activities

The following table summarizes the key biological activities of this compound based on available research:

| Activity | Comparison | Effectiveness |

|---|---|---|

| Anti-inflammatory | More effective than acetylsalicylic acid | Significant reduction in carrageenan-induced edema |

| Analgesic | More potent than propoxyphene hydrochloride | High analgesic efficacy in Randall-Selitto test |

| Antipyretic | Effective against brewer's yeast-induced fever | Notable reduction in fever symptoms |

Case Study 1: Efficacy in Inflammation Models

A study conducted on the anti-inflammatory effects of this compound involved administering varying doses to rats subjected to carrageenan-induced edema. The results indicated a dose-dependent response, with higher doses leading to greater reductions in edema. The findings underscore the compound's potential utility in treating inflammatory diseases.

Case Study 2: Pain Management Assessment

Another pivotal study assessed the analgesic properties of this compound through the Randall-Selitto test. Rats treated with this compound exhibited significantly reduced pain responses compared to control groups. This study highlights the compound's potential as an effective analgesic agent.

特性

IUPAC Name |

2,3-dihydro-[1,2]oxazolo[3,2-b]quinazolin-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c13-10-7-3-1-2-4-8(7)11-9-5-6-14-12(9)10/h1-4H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHIKRYZUZNUZFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CON2C1=NC3=CC=CC=C3C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00191240 | |

| Record name | 2,3-Dihydro-9H-isoxazolo(3,2-b)quinazolin-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00191240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37795-69-0 | |

| Record name | 2,3-Dihydro-9H-isoxazolo(3,2-b)quinazolin-9-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037795690 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | W-2429 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=294836 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3-Dihydro-9H-isoxazolo(3,2-b)quinazolin-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00191240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | W-2429 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6152QM1944 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。